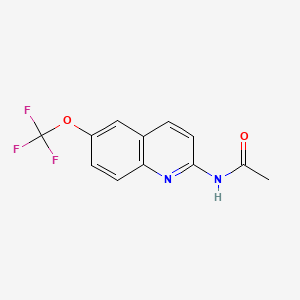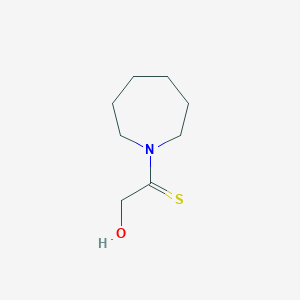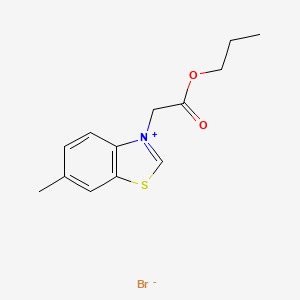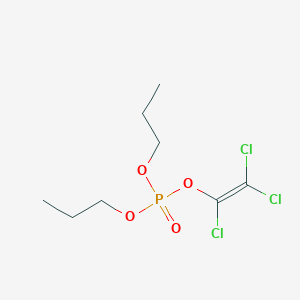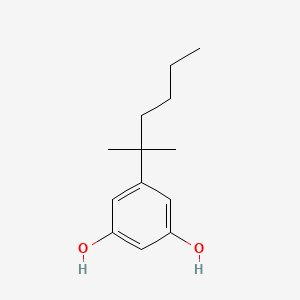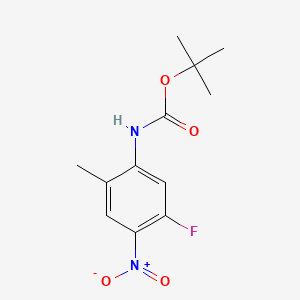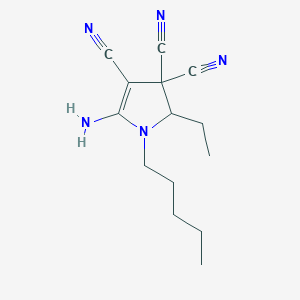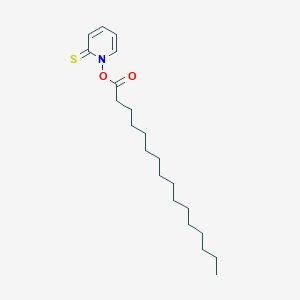
1-(Hexadecanoyloxy)pyridine-2(1H)-thione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Hexadecanoyloxy)pyridine-2(1H)-thione is a chemical compound that belongs to the class of pyridine derivatives It is characterized by the presence of a hexadecanoyloxy group attached to the pyridine ring, along with a thione functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Hexadecanoyloxy)pyridine-2(1H)-thione typically involves the esterification of pyridine-2(1H)-thione with hexadecanoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include refluxing the reactants in an appropriate solvent like dichloromethane or tetrahydrofuran (THF) for several hours to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the desired purity of the compound.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(Hexadecanoyloxy)pyridine-2(1H)-thione undergoes various chemical reactions, including:
Oxidation: The thione group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: The compound can be reduced to the corresponding thiol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The pyridine ring can undergo electrophilic substitution reactions, where substituents like halogens or alkyl groups can be introduced using reagents like halogens (Cl2, Br2) or alkyl halides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Halogens (Cl2, Br2), alkyl halides
Major Products Formed:
Oxidation: Sulfoxides, sulfones
Reduction: Thiols
Substitution: Halogenated or alkylated pyridine derivatives
Applications De Recherche Scientifique
1-(Hexadecanoyloxy)pyridine-2(1H)-thione has found applications in various scientific research fields:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific molecular pathways.
Industry: It is used in the formulation of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 1-(Hexadecanoyloxy)pyridine-2(1H)-thione involves its interaction with specific molecular targets and pathways. The thione group can form covalent bonds with nucleophilic sites in proteins or enzymes, leading to the modulation of their activity. Additionally, the pyridine ring can participate in π-π interactions and hydrogen bonding, further influencing the compound’s biological activity.
Comparaison Avec Des Composés Similaires
- 1-(Adamantane-1-carbonyloxy)pyridine-2(1H)-thione
- 1-(Octadecanoyloxy)pyridine-2(1H)-thione
- 1-(Dodecanoyloxy)pyridine-2(1H)-thione
Comparison: 1-(Hexadecanoyloxy)pyridine-2(1H)-thione is unique due to its specific hexadecanoyloxy group, which imparts distinct physicochemical properties compared to its analogs. The length of the alkyl chain in the hexadecanoyloxy group influences the compound’s solubility, hydrophobicity, and interaction with biological membranes. This makes it particularly suitable for applications where these properties are advantageous.
Propriétés
Numéro CAS |
89025-67-2 |
|---|---|
Formule moléculaire |
C21H35NO2S |
Poids moléculaire |
365.6 g/mol |
Nom IUPAC |
(2-sulfanylidenepyridin-1-yl) hexadecanoate |
InChI |
InChI=1S/C21H35NO2S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-18-21(23)24-22-19-16-15-17-20(22)25/h15-17,19H,2-14,18H2,1H3 |
Clé InChI |
JSFOGYMGVZSWAX-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCC(=O)ON1C=CC=CC1=S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-{2-Methyl-3-[4-(trimethylsilyl)phenyl]propyl}piperidine](/img/structure/B14132539.png)
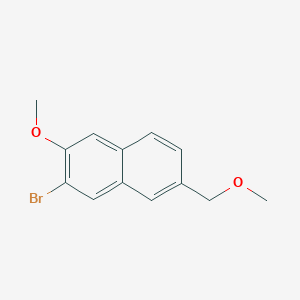
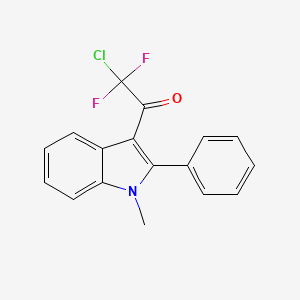
![1-Cyclohexyl-1-azaspiro[4.5]dec-2-en-4-one](/img/structure/B14132584.png)
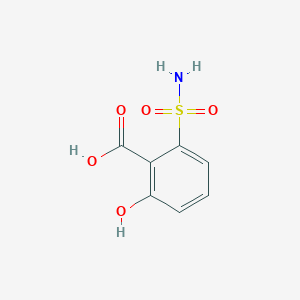
![5-{[2-(4-Tert-butylphenyl)-2-(dimethylamino)ethyl]amino}-2-(thiophen-2-yl)-1,3-oxazole-4-carbonitrile](/img/structure/B14132607.png)
